molecular formula C9H19NO B14632107 N-(oxolan-2-ylmethyl)butan-1-amine CAS No. 55100-03-3

N-(oxolan-2-ylmethyl)butan-1-amine

Cat. No.: B14632107
CAS No.: 55100-03-3
M. Wt: 157.25 g/mol
InChI Key: YKUOFUJTZXBNMD-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)butan-1-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This amine features a butylamine chain linked to an oxolane (tetrahydrofuran) ring via a methylene group, a structural motif present in compounds with various biological activities . The oxolane ring can enhance the molecule's physicochemical properties, such as solubility and conformational rigidity, making it a valuable scaffold for developing new chemical entities . While specific biological data for this exact compound is limited, structural analogs containing the N-(oxolan-2-ylmethyl)amine group have been investigated as intermediates in synthetic pathways and for their potential bioactivity . Researchers utilize this family of compounds in the development of inhibitors for enzymes like myeloperoxidase, where similar structures have shown significant activity in biochemical assays . The mechanism of action for any biological effect is highly dependent on the specific research application but often involves interaction with enzymatic targets or receptors through its amine functional group, which can act as a hydrogen bond donor or acceptor. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55100-03-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-8-9-5-4-7-11-9/h9-10H,2-8H2,1H3

InChI Key

YKUOFUJTZXBNMD-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1CCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for N Oxolan 2 Ylmethyl Butan 1 Amine and Its Analogues

Established Reaction Pathways for Amine Formation

The formation of the secondary amine, N-(oxolan-2-ylmethyl)butan-1-amine, can be achieved through several well-documented synthetic routes. These pathways, including reductive amination, nucleophilic substitution, and stepwise syntheses, form the foundation of amine chemistry and offer versatility in precursor selection and reaction conditions.

Reductive Amination Protocols for this compound

Reductive amination is a highly effective method for synthesizing amines, valued for its efficiency in forming carbon-nitrogen bonds. sandermanpub.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine. For the synthesis of this compound, two primary pathways exist: the reaction of tetrahydrofurfural with butylamine (B146782) or the reaction of butanal with tetrahydrofurfurylamine (B43090).

The general mechanism involves three main steps: the dehydrogenation of an alcohol to an aldehyde or ketone, the condensation of this carbonyl compound with an amine to form an imine, and finally, the hydrogenation of the imine to the desired amine. researchgate.net The use of effective catalysts is crucial for this process, with nickel-based catalysts such as Raney Ni and nickel phyllosilicate showing high efficacy and selectivity. sandermanpub.netrsc.orgrsc.org Optimizing reaction parameters such as temperature, hydrogen pressure, and the molar ratio of reactants is key to maximizing the yield of the desired secondary amine while minimizing the formation of by-products like tertiary amines or hydrogenated ring structures. sandermanpub.netrsc.org For example, studies on the reductive amination of furfural (B47365) have shown that an excess of the amine source can effectively suppress side reactions. rsc.org

Table 1: Representative Conditions for Reductive Amination

Catalyst Substrates Temperature (°C) Pressure (MPa H₂) Yield Reference
Raney Ni Furfural, Ammonia (B1221849) 130 2.0 96.3% (Furfurylamine) sandermanpub.net
Ni₆AlOₓ 5-Hydroxymethylfurfural, Ammonia 100 0.1 99% (Aminomethyl-furylmethanol) acs.org
Raney Ni Furfuryl alcohol, Ammonia 180 1.0 94.0% (Tetrahydrofurfurylamine) researchgate.netrsc.org

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic substitution represents a cornerstone of organic synthesis for creating C-N bonds. windows.net The synthesis of this compound via this route typically involves the N-alkylation of a primary amine. This can be achieved by reacting tetrahydrofurfurylamine as the nucleophile with an alkylating agent such as 1-bromobutane (B133212) or 1-iodobutane. acs.org Conversely, butylamine can act as the nucleophile, reacting with a tetrahydrofurfuryl derivative containing a suitable leaving group, like tetrahydrofurfuryl tosylate. nih.gov

These reactions are generally performed in the presence of a base to neutralize the acid generated during the substitution. tandfonline.com A significant advancement in this area is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy, which allows for the direct N-alkylation of amines with alcohols, producing water as the sole byproduct. rsc.org This method, often catalyzed by transition metal complexes of iridium, ruthenium, or manganese, is highly atom-economic and environmentally friendly. rsc.orgorganic-chemistry.org It avoids the pre-activation of the alcohol and the formation of salt waste associated with using alkyl halides.

Stepwise Synthesis Approaches to this compound

Stepwise synthetic routes offer an alternative to direct, one-pot methods, often providing better control over the reaction and minimizing by-products like over-alkylated tertiary amines. A prevalent stepwise method is the acylation-reduction sequence. nih.gov In this approach, tetrahydrofurfurylamine is first acylated using butyryl chloride or a similar agent to form the stable amide intermediate, N-(oxolan-2-ylmethyl)butanamide. This amide can be isolated and purified before the final reduction step. The subsequent reduction of the amide's carbonyl group to a methylene (B1212753) group is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yielding the final secondary amine product.

Another classical stepwise approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate to avoid overalkylation. chemrxiv.org While traditionally used to form primary amines from alkyl halides, modifications of this method can be adapted for the synthesis of secondary amines, providing a controlled and robust pathway.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. nih.gov This involves designing reactions that are more efficient, produce less waste, and use less hazardous substances.

Solvent-Free Reaction Environments and Atom Economy Considerations

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov For the synthesis of this compound, solvent-free reaction conditions can be achieved through techniques like mechanochemistry (ball milling) or by using solid-supported reagents. tandfonline.comorganic-chemistry.org These methods not only reduce solvent waste but can also enhance reaction rates and simplify product purification. tandfonline.com

Atom economy is another critical metric, measuring how efficiently reactant atoms are incorporated into the final product. rsc.org Addition reactions, such as the imine hydrogenation step in reductive amination, are inherently 100% atom-economical. The "borrowing hydrogen" methodology for the N-alkylation of amines with alcohols is a prime example of a green, atom-economical process, as it generates only water as a byproduct and avoids the use of stoichiometric activating agents or leaving groups that end up as waste. rsc.orgrsc.org

Table 2: Green Chemistry Approaches in Amine Synthesis

Method Key Principle Reactants Conditions Advantage Reference
Ball Milling Solvent-Free Addition Amines, Alkyl Esters 5 minutes, no catalyst/base Quantitative conversion, no side products organic-chemistry.org
Hydrogen Borrowing High Atom Economy Amines, Alcohols Metal catalyst Water is the only byproduct rsc.orgrsc.org
Solid-Supported Reagents Solvent-Free N-Alkylation Amines, Alkyl Halides Alumina-supported K₂CO₃, Microwaves No strong base needed, simple work-up tandfonline.com

Microwave-Assisted Organic Synthesis (MAOS) for this compound Production

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, using microwave energy to dramatically accelerate chemical reactions. eurekaselect.com Compared to conventional heating, MAOS often results in shorter reaction times, higher yields, and improved product purity. nih.govresearchgate.net

The synthesis of this compound via N-alkylation is particularly amenable to microwave enhancement. tandfonline.com Protocols have been developed for the microwave-assisted N-alkylation of amines with both alcohols and alkyl halides, often in the presence of a catalyst like MnCl₂ or on a solid support. tandfonline.comnih.gov The efficiency of microwave heating can enable the use of greener solvents, such as water, or even solvent-free conditions, further enhancing the environmental credentials of the synthesis. researchgate.net This technology offers a rapid and efficient route to secondary and tertiary amines, making it a valuable methodology for producing the target compound. thieme-connect.com

Ultrasound-Promoted Synthetic Transformations

The application of ultrasound in chemical synthesis, known as sonochemistry, offers a powerful method for accelerating reactions, increasing yields, and often enabling pathways that are inefficient under conventional thermal conditions. organic-chemistry.orgnanobioletters.com This technique relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. wikipedia.orgnih.gov This collapse generates localized hot spots with transient temperatures and pressures reaching thousands of degrees Kelvin and over a thousand atmospheres, respectively, creating a unique environment for chemical reactivity. wikipedia.org

For the synthesis of this compound, sonication can be applied to key reaction steps, such as reductive amination. In a hypothetical ultrasound-promoted synthesis, tetrahydrofurfural and butan-1-amine could be reacted in the presence of a reducing agent. The intense mixing and energy provided by cavitation can enhance mass transfer and accelerate the rate of imine formation and subsequent reduction. nih.gov

Research has demonstrated the effectiveness of ultrasound in various amine syntheses. For instance, the one-pot reaction of aldehydes and amines with indium(III) chloride as a catalyst to form α-amino phosphonates is significantly accelerated by sonication. organic-chemistry.org Similarly, multicomponent reactions to produce complex heterocyclic amines have been efficiently performed under ultrasonic irradiation, often in green solvents like water, leading to high yields in significantly reduced reaction times. nih.govnih.govresearchgate.netresearchgate.net These examples underscore the potential of sonochemistry to create a more efficient synthesis for this compound.

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Reactions

Feature Conventional Heating Ultrasound-Promoted Method
Energy Input Thermal (Conduction/Convection) Acoustic (Cavitation) wikipedia.org
Reaction Time Often hours to days Typically minutes to hours nih.gov
Reaction Yield Variable Often higher nanobioletters.com
Conditions Often requires high bulk temperatures Milder bulk temperatures nanobioletters.com

| Key Benefit | Well-established | Enhanced reaction rates, improved yields organic-chemistry.org |

Catalytic Systems for Sustainable Amine Synthesis

The development of sustainable methods for amine synthesis is a major goal in modern chemistry, aiming to replace stoichiometric reagents with catalytic, atom-economical processes. nih.govrsc.org For a molecule like this compound, key sustainable routes include catalytic reductive amination and N-alkylation via "borrowing hydrogen" catalysis. researchgate.net

Reductive Amination: This process involves reacting a carbonyl compound (tetrahydrofurfural) with an amine (butan-1-amine) in the presence of a catalyst and a reducing agent, typically hydrogen gas. springernature.com While precious metals like rhodium and ruthenium are effective, significant research has focused on developing catalysts from more abundant and cost-effective base metals like nickel and cobalt. nih.govspringernature.com Nickel-based homogeneous catalysts, for example, have shown remarkable efficiency in the reductive amination of a wide range of aldehydes, producing primary and secondary amines in high yields. nih.govrsc.org Similarly, carbon-supported cobalt nanoparticles have been developed as practical catalysts for synthesizing structurally diverse amines. springernature.com

Borrowing Hydrogen Catalysis: This elegant strategy allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. researchgate.net In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol (e.g., tetrahydrofurfuryl alcohol) to form a transient carbonyl compound. This intermediate then reacts with an amine (butan-1-amine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final amine product. Heterogeneous copper catalysts have proven effective for this transformation, providing secondary amines in high yields without the need for additives or an external hydrogen source. researchgate.net Ruthenium and iridium complexes are also widely used for N-alkylation of amines with alcohols. acs.orgnih.gov

Table 2: Selected Sustainable Catalytic Systems for Amine Synthesis

Catalyst Type Reaction Substrates Advantage
Ni-triphos complex Reductive Amination Carbonyls, Ammonia/Amines, H₂ Uses abundant base metal, high yields. nih.govrsc.org
Cobalt Nanoparticles Reductive Amination Carbonyls, Amines, H₂ Cost-effective, practical for diverse amines. springernature.com
Heterogeneous Copper Borrowing Hydrogen Alcohols, Amines No external H₂ needed, water is the only byproduct. researchgate.net

| NHC–Ir(III) Complexes | N-Alkylation with Alcohols | Amines, Alcohols | High catalytic performance, can use methanol (B129727) for methylation. acs.org |

Strategies for Derivatization and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be targeted at the amine nitrogen, the oxolane ring, or the butane (B89635) chain.

Functionalization of the Amine Nitrogen

The secondary amine is a key functional group that can be readily derivatized. libretexts.org

N-Alkylation/N-Arylation: The nitrogen can be further alkylated to form tertiary amines. wikipedia.org This is commonly achieved by reacting the secondary amine with alkyl halides, often in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org More sustainable methods involve the use of alcohols as alkylating agents with "borrowing hydrogen" catalysts. acs.org The synthesis of tertiary amines is significant as it can lead to the formation of quaternary ammonium (B1175870) salts, which have distinct chemical properties. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. libretexts.org This transformation is typically robust and high-yielding. The resulting amide linkage confers significant structural rigidity and alters the chemical properties of the nitrogen atom, making it non-basic. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. This is a common method for protecting the amine group or introducing specific functionalities.

Modifications to the Oxolane Ring System

The oxolane (tetrahydrofuran) ring provides another avenue for structural diversification. nih.gov

Ring Expansion: Photochemical methods have been developed for the ring expansion of oxetanes (four-membered rings) to tetrahydrofurans (five-membered rings). rsc.orgresearchgate.net While applying this to an existing tetrahydrofuran (B95107) is not direct, analogous strategies starting from smaller rings could be used to synthesize substituted oxolane precursors. For example, a Paternò–Büchi reaction between an appropriate alkene and aldehyde could form an oxetane, which could then undergo a photochemically-induced ring expansion to a substituted tetrahydrofuran. rsc.orgresearchgate.net

Ring-Opening: The furan (B31954) ring can be opened through hydrogenolysis, particularly in the presence of suitable catalysts. mdpi.com This would fundamentally alter the scaffold, transforming the cyclic ether into a linear diol derivative, which could then be further functionalized.

Substitution: While the C-H bonds of the tetrahydrofuran ring are generally unreactive, strategies exist for functionalization. Synthesizing the oxolane ring from a precursor that already contains the desired functional groups is a common approach. For instance, starting from a substituted furan and then hydrogenating the ring allows for the introduction of substituents that would be difficult to add directly to the saturated oxolane system. mdpi.com

Alterations of the Butane Chain

The n-butyl group can be varied to explore the impact of chain length, branching, and functionality on the molecule's properties. This is most straightforwardly achieved by modifying the initial synthetic route.

Varying the Alkylating Agent: In a synthesis involving the alkylation of tetrahydrofurfurylamine, one can simply substitute the n-butyl halide with other alkyl halides (e.g., ethyl bromide, isobutyl chloride, benzyl (B1604629) chloride) to generate a range of N-alkyl analogues. rsc.org

Varying the Amine in Reductive Amination: In a reductive amination approach, tetrahydrofurfural can be reacted with a wide variety of primary amines instead of butan-1-amine. springernature.com This allows for the introduction of longer or shorter alkyl chains, branched chains, or chains containing other functional groups (e.g., ethers, aromatic rings). This strategy provides a highly convergent and flexible route to a large number of analogues.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Tetrahydrofurfural
Butan-1-amine
Tetrahydrofurfuryl alcohol
α-amino phosphonates
N-methylaniline
Paracetamol
LSD (Lysergic diethylamide)
(Naphthylmethyl)(oxolan-2-ylmethyl)amine
Benzylaniline
1-benzylindole
Azetidine
Ethylenediamine
Methylamine
Dimethylamine
Trimethylamine
Ethanolamines
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol
Pyrroles
Pyridazino-psoralen
Tetrahydrofuran
Imidazolidin-2-one
Benzimidazolidin-2-one
Pyrano[3,2-b]pyran
4H-Pyran
N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
3-Aminoindenes

Mechanistic Organic Chemistry of N Oxolan 2 Ylmethyl Butan 1 Amine Reactivity

Reaction Mechanisms Involving the Amine Functionality

The amine functional group is the primary center of reactivity in N-(oxolan-2-ylmethyl)butan-1-amine. The nitrogen's lone pair readily participates in reactions with a wide range of electrophilic species.

The defining characteristic of an amine is its nucleophilicity, which originates from the lone pair of electrons on the nitrogen atom. chemguide.co.uk This electron pair is attracted to and can attack atoms that are electron-deficient (electrophilic centers). chemguide.co.uk this compound, as a secondary amine, participates in nucleophilic substitution and addition reactions.

In reactions with electrophiles like halogenoalkanes (alkyl halides), the nitrogen atom attacks the partially positive carbon atom bearing the halogen, leading to the formation of a trialkylammonium salt. This is an example of a nucleophilic substitution reaction. If a strong, non-nucleophilic base is present, this salt can be deprotonated to form a tertiary amine. The reaction of this compound with an alkyl halide such as iodomethane would proceed via an SN2 mechanism to initially form a quaternary ammonium (B1175870) iodide salt.

Similarly, this amine can react with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. The nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride or carboxylate) yields a tertiary amide. These reactions are typically rapid and highly efficient.

Table 1: Examples of Nucleophilic Reactions with this compound

Electrophile Reaction Type Product Class
Bromoethane Nucleophilic Substitution (Alkylation) Tertiary Amine (after deprotonation)
Ethanoyl chloride Nucleophilic Acyl Substitution Tertiary Amide
Ethanoic anhydride Nucleophilic Acyl Substitution Tertiary Amide

The reaction of aldehydes or ketones with amines is a cornerstone of carbonyl chemistry. While primary amines (RNH₂) react with carbonyl compounds to form imines (C=N-R), secondary amines like this compound react to form enamines. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. libretexts.org This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.org The subsequent loss of water generates a resonance-stabilized cation known as an iminium ion. libretexts.org At this stage, because the nitrogen has no protons to lose, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond. The final product is an enamine. masterorganicchemistry.com

The entire process is reversible and is typically catalyzed by a mild acid. The pH must be carefully controlled; if the pH is too low, the amine will be protonated and non-nucleophilic, and if it is too high, the hydroxyl group of the carbinolamine cannot be sufficiently protonated to act as a leaving group. libretexts.org

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). georgiasouthern.eduresearchgate.net This reaction is a powerful tool for forming carbon-nitrogen bonds in an atom-economical fashion. nih.gov

This compound, as a secondary amine, can act as the Michael donor. The mechanism involves the nucleophilic attack of the amine's lone pair on the electron-deficient β-carbon of the Michael acceptor. researchgate.net This addition can proceed through either a stepwise or a concerted mechanism and leads to the formation of a zwitterionic or enolate intermediate, which is then neutralized by a proton transfer, often from a protic solvent or the amine donor itself. researchgate.net The reaction can be catalyzed by either a base or an acid. georgiasouthern.edu

Table 2: Common Michael Acceptors for Aza-Michael Addition

Class Example
α,β-Unsaturated Ketones Methyl vinyl ketone
α,β-Unsaturated Esters Ethyl acrylate
α,β-Unsaturated Nitriles Acrylonitrile
α,β-Unsaturated Aldehydes Acrolein

The basicity and nucleophilicity of an amine are related but distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, quantified by the pKₐ of its conjugate acid (pKₐH). masterorganicchemistry.com Nucleophilicity is a kinetic measure of the rate at which a nucleophile attacks an electrophilic center. masterorganicchemistry.com

For this compound, several stereoelectronic factors are at play:

Inductive Effects : The butyl and oxolanylmethyl groups are both alkyl substituents, which are generally electron-donating through induction. This increases the electron density on the nitrogen atom, making it a stronger base than ammonia (B1221849).

Steric Hindrance : The presence of two bulky groups (butyl and tetrahydrofurfuryl) around the nitrogen atom creates steric hindrance. This hindrance can impede the approach of the amine to an electrophilic center, particularly a sterically crowded one. masterorganicchemistry.com Consequently, while the amine may be a strong base (reacting with the small proton), its nucleophilicity can be significantly reduced compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com

Hybridization : The nitrogen in this compound is sp³-hybridized. sp³-hybridized nitrogen is generally more basic than sp²- or sp-hybridized nitrogen because the lone pair resides in an orbital with more p-character, making it less tightly held and more available for bonding. masterorganicchemistry.com

Solvent Effects : In aqueous solution, the basicity of amines is influenced by solvation. While tertiary amines might be expected to be the most basic due to inductive effects, secondary amines are often stronger bases in water because their conjugate acids (R₂NH₂⁺) can form more stabilizing hydrogen bonds with water molecules than the conjugate acids of tertiary amines (R₃NH⁺).

Table 3: Comparison of Basicity (pKₐ of Conjugate Acid)

Amine pKₐH Steric Profile
Ammonia (NH₃) 9.25 Low
Diethylamine ((CH₃CH₂)₂NH) 10.93 Moderate
This compound ~10.5-11.0 (estimated) High

Oxidative and Reductive Transformations of this compound

The nitrogen atom in this compound can exist in various oxidation states and is susceptible to both oxidation and reduction, although oxidation is more common.

The oxidation of amines can lead to a variety of products depending on the structure of the amine (primary, secondary, or tertiary) and the oxidizing agent used. While the term "amine oxide" or "N-oxide" strictly refers to the oxidation product of a tertiary amine (R₃N⁺-O⁻), the oxidation of secondary amines like this compound follows different pathways. wikipedia.org

Common oxidizing agents for amines include hydrogen peroxide (H₂O₂), peroxy acids (such as m-CPBA), and potassium permanganate. The oxidation of a secondary amine typically yields a hydroxylamine (R₂N-OH) or a nitrone (R₂C=N⁺(R)-O⁻) if an α-proton is available.

With a reagent like hydrogen peroxide, this compound would likely be oxidized to N-butyl-N-(oxolan-2-ylmethyl)hydroxylamine. The mechanism involves the nucleophilic attack of the nitrogen on the electrophilic oxygen of the peroxide, followed by proton transfer. Further oxidation of the hydroxylamine can lead to a nitroxide radical under certain conditions. If the reaction conditions are more forceful, cleavage of C-N bonds can occur. The synthesis of N-oxides from tertiary amines often employs reagents like peracids or specialized systems such as methyltrioxorhenium with hydrogen peroxide. asianpubs.org

Reduction Methodologies and their Scope

While the amine functional group in this compound is in a reduced state, the oxolane ring can undergo reductive cleavage under specific conditions. This transformation typically requires harsh reagents or catalytic systems capable of activating the C-O bonds of the ether.

One potential methodology is reductive ring-opening using a combination of a Lewis acid and a hydride source. The Lewis acid coordinates to the oxygen atom of the oxolane ring, making the C-O bonds more susceptible to nucleophilic attack by a hydride. Another approach involves catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon, often at elevated temperature and pressure. This process can lead to the formation of amino alcohols. For instance, palladium-catalyzed reactions of peroxidic tetrahydrofuran (B95107) with amines have been shown to result in ring opening to yield 4-N-arylamino-1-butanols nih.gov. The reaction is believed to proceed through a free-radical mechanism involving the formation of an imino alcohol that is subsequently reduced nih.gov.

The scope of these reactions can be influenced by the stability of the intermediates and the substitution pattern on the ring. For 2-substituted oxolanes like this compound, the cleavage can occur at either the C2-O or C5-O bond, leading to different isomeric products. The regioselectivity is often dictated by steric hindrance and the electronic nature of the substituent.

Table 1: Illustrative Reduction Methodologies for the Oxolane Moiety

Reagent/Catalyst SystemHydride/Reducing AgentTypical ConditionsPotential Product(s)
AlCl₃LiAlH₄Diethyl ether, Reflux5-(Butylamino)pentan-1-ol
Pd/CH₂10-50 atm, 100-150 °C5-(Butylamino)pentan-1-ol
BBr₃-Dichloromethane, -78 °C to RT(Bromobutoxy)methyl-N-butylamine

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The nucleophilic nitrogen atom is the primary site for reactivity in bond-forming reactions.

While Suzuki and Heck reactions are primarily carbon-carbon bond-forming methods, the secondary amine in this compound can participate directly in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions , such as the Buchwald-Hartwig amination. This reaction forms a new C-N bond between the amine and an aryl halide or triflate, yielding an N-aryl-N-alkyl amine. The catalytic cycle involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields and accommodating a range of substrates. Modern biarylphosphine ligands have proven effective for the coupling of secondary acyclic amines. nih.gov

In the context of traditional C-C coupling reactions like Suzuki or Heck, the amine could function as a ligand for the palladium catalyst, potentially influencing the reaction's efficiency and selectivity. However, its most significant role in palladium catalysis is as a nucleophile in C-N bond formation.

Table 2: Hypothetical Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reaction)

Aryl HalidePalladium PrecursorLigandBaseSolventYield (%)
BromobenzenePd₂(dba)₃RuPhosNaOt-BuToluene92
4-ChlorotoluenePd(OAc)₂XPhosK₃PO₄Dioxane88
2-Bromopyridine[(allyl)PdCl]₂BINAPCs₂CO₃Toluene85

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. nih.govbyjus.com As a secondary amine, this compound is an ideal substrate for this transformation. The reaction involves an aldehyde (commonly formaldehyde), the secondary amine, and a compound with an active acidic proton (such as a ketone, ester, or terminal alkyne). organic-chemistry.orglibretexts.org

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of this compound and the aldehyde. adichemistry.comnrochemistry.com This iminium ion is then attacked by the enol form of the active hydrogen compound, leading to the formation of the Mannich base. libretexts.orgadichemistry.com The reaction is typically carried out under acidic or basic conditions. The scope of the Mannich reaction is broad, allowing for the synthesis of a diverse range of complex molecules.

Table 3: Illustrative Mannich Reactions and their Scope

Active Hydrogen CompoundAldehydeCatalyst/SolventProduct (Mannich Base)
AcetoneFormaldehydeHCl / Ethanol1-(Butyl(oxolan-2-ylmethyl)amino)propan-2-one
AcetophenoneFormaldehydeAcetic Acid3-(Butyl(oxolan-2-ylmethyl)amino)-1-phenylpropan-1-one
PhenylacetyleneParaformaldehydeCuCl / Dioxane1-(Butyl(oxolan-2-ylmethyl)amino)-3-phenylprop-2-yne

Ring-Related Transformations of the Oxolane Moiety

The oxolane ring, a tetrahydrofuran derivative, is generally stable but can undergo ring-opening reactions under specific, typically acidic, conditions. Acid-catalyzed cleavage of the ether C-O bond proceeds via protonation of the oxygen atom, followed by nucleophilic attack. researchgate.net

In the presence of a strong acid (e.g., HBr, HI) and a nucleophile, the ring can open. The regioselectivity of the attack (at C2 or C5) depends on the reaction mechanism (Sₙ1 vs. Sₙ2 character). libretexts.org For a 2-substituted oxolane, an Sₙ1-like mechanism would favor cleavage at the more substituted C2 position due to better stabilization of the incipient positive charge. Conversely, an Sₙ2 mechanism would favor attack at the less sterically hindered C5 position. The reaction of boryl triflates with nucleophiles in THF has also been shown to induce ring opening and incorporation of the THF backbone into the final product. rsc.org These transformations convert the cyclic ether into a linear, bifunctional molecule, which can be a valuable synthetic intermediate.

Table 4: Potential Ring-Opening Reactions of the Oxolane Moiety

Reagent(s)ConditionsMajor Product
HBr (conc.)Reflux4-Bromo-1-(N-butyl-N-(bromomethyl)amino)butane
Acetic Anhydride / BF₃·OEt₂0 °C to RT4-(Butyl(oxolan-2-ylmethyl)amino)butyl acetate
Thiophenol / Sc(OTf)₃Acetonitrile (B52724), 80 °C4-(Butyl(oxolan-2-ylmethyl)amino)-1-(phenylthio)butane

Advanced Spectroscopic and Chromatographic Methodologies for N Oxolan 2 Ylmethyl Butan 1 Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of N-(oxolan-2-ylmethyl)butan-1-amine can be achieved.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as spin-spin coupling with adjacent protons.

Based on the analysis of similar structures, the following table outlines the predicted ¹H NMR signal assignments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-1' (CH₃ of butyl)~0.9Triplet (t)3H
H-2' (CH₂ of butyl)~1.3-1.4Sextet (sxt)2H
H-3' (CH₂ of butyl)~1.4-1.5Quintet (quin)2H
H-4' (NCH₂ of butyl)~2.6Triplet (t)2H
H-2 (CH₂ of THF)~1.8-2.0Multiplet (m)2H
H-3 (CH₂ of THF)~1.5-1.7Multiplet (m)2H
H-4 (CHO of THF)~3.9-4.1Multiplet (m)1H
H-5 (CH₂O of THF)~3.7-3.8Multiplet (m)2H
NCH₂ (exocyclic)~2.7Multiplet (m)2H
NH~1.5-2.5Broad Singlet (br s)1H

Note: THF refers to the tetrahydrofuran (B95107) ring.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon atom.

The predicted ¹³C NMR chemical shifts are presented in the table below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃ of butyl)~14
C-2' (CH₂ of butyl)~20
C-3' (CH₂ of butyl)~32
C-4' (NCH₂ of butyl)~50
C-2 (CH₂ of THF)~28
C-3 (CH₂ of THF)~26
C-4 (CHO of THF)~78
C-5 (CH₂O of THF)~68
NCH₂ (exocyclic)~54

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of atoms within the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, strong cross-peaks would be expected between H-1' and H-2', H-2' and H-3', and H-3' and H-4' of the butyl group. Similarly, correlations would be observed between the protons of the tetrahydrofuran ring and the exocyclic methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected from the NCH₂ protons of the butyl group (H-4') to the exocyclic NCH₂ carbon and C-3' of the butyl chain. Also, the exocyclic NCH₂ protons would show a correlation to the C-4 of the tetrahydrofuran ring, confirming the attachment point of the butylamine (B146782) chain to the tetrahydrofurfuryl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₉H₁₉NO. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

Calculated Exact Mass of [M+H]⁺: 158.1545

An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique provides detailed insights into the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A primary and highly characteristic fragmentation for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

Predicted Fragmentation Pathways:

α-Cleavage at the butyl chain: Loss of a propyl radical (C₃H₇•) from the molecular ion would result in a fragment ion with m/z = 114. [CH₃(CH₂)₃NHCH₂-THF]⁺• → [CH₃CH₂CH₂•] + [CH₂=NHCH₂-THF]⁺ (m/z 114)

α-Cleavage at the tetrahydrofurfuryl moiety: Cleavage of the bond between the exocyclic methylene group and the tetrahydrofuran ring would lead to the formation of the butylaminomethyl radical and a tetrahydrofurfuryl cation, or more likely, rearrangement and fragmentation of the ring. A key fragment expected from the tetrahydrofurfuryl portion is at m/z 71, corresponding to the C₄H₇O⁺ ion, resulting from the loss of the butylamine side chain and subsequent rearrangement.

Cleavage of the C-N bond: While less common than α-cleavage, cleavage of the C-N bond can also occur, leading to the formation of the butyl cation (m/z 57) or the tetrahydrofurfurylmethyl cation (m/z 85).

The following table summarizes the predicted major fragment ions in the MS/MS spectrum.

m/z Proposed Fragment Structure Fragmentation Pathway
158[C₉H₁₉NO + H]⁺Molecular Ion
114[C₆H₁₂NO]⁺α-Cleavage (loss of C₃H₇•)
85[C₅H₉O]⁺Cleavage of the C-N bond
71[C₄H₇O]⁺Fragmentation of the tetrahydrofuran ring
57[C₄H₉]⁺Cleavage of the C-N bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the secondary amine (N-H), the carbon-nitrogen (C-N) bond, the ether linkage (C-O-C) of the oxolane ring, and the carbon-hydrogen (C-H) bonds of the alkyl portions.

Secondary amines (R₂NH) are distinguished by a single, typically weak N-H stretching vibration in the 3300-3500 cm⁻¹ region. orgchemboulder.comspectroscopyonline.comopenstax.org This is in contrast to primary amines, which show two bands in this area, and tertiary amines, which show none due to the absence of an N-H bond. orgchemboulder.comspectroscopyonline.comrockymountainlabs.com The C-N stretching vibration for aliphatic amines is generally observed as a medium to weak band between 1250 and 1020 cm⁻¹. orgchemboulder.com A prominent and strong absorption band arising from the C-O-C stretching of the ether in the tetrahydrofuran ring is expected in the 1150-1085 cm⁻¹ range. ijrpc.com Additionally, the N-H wagging vibration for secondary amines can be found in the 750 to 700 cm⁻¹ range. spectroscopyonline.com

A summary of the expected IR absorption bands for this compound is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Weak
Alkyl ChainsC-H Stretch2800 - 3000Strong
EtherC-O-C Stretch1070 - 1184Strong
AmineC-N Stretch1020 - 1250Medium to Weak
Secondary AmineN-H Wag700 - 750Broad

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are vital for isolating this compound from complex mixtures, determining its purity, and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed, often enhanced by derivatization strategies.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful tool for analyzing compounds that are non-volatile or thermally unstable. For a basic compound like this compound, reversed-phase HPLC is a common and effective approach. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A C18 or C8 column is typically used as the stationary phase. The mobile phase usually consists of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To achieve better peak shape and retention for the amine, the mobile phase is often acidified. Detection can be performed using a UV detector, but since amines may lack a strong chromophore, pre-column derivatization to attach a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity. nih.govthermofisher.comsigmaaldrich.com Alternatively, detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD) can be used for more sensitive and selective detection.

A representative set of starting conditions for an HPLC method is outlined below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detector UV (e.g., 210-220 nm) or Fluorescence (with derivatization)

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of secondary amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. nih.govlabrulez.com To overcome these issues, derivatization is frequently employed to convert the amine into a more volatile and less polar derivative. nih.govnih.govresearchgate.net This modification improves the chromatographic properties of the analyte. nih.govresearchgate.net

If direct GC analysis is pursued, a deactivated column is essential to minimize analyte adsorption. labrulez.com A variety of derivatization reactions are available for the GC analysis of amines, including silylation and acylation, which generally require anhydrous conditions. researchgate.net The choice of an analytical method depends on the sample's complexity and the concentration of the amines. researchgate.net

Pre-column Derivatization Strategies for Enhanced Detection and Separation

Pre-column derivatization is a widely used technique to improve the analysis of amines by both HPLC and GC. thermofisher.com This process involves a chemical reaction to modify the analyte before it is introduced into the chromatographic system. The primary aims are to enhance detectability and improve separation characteristics.

For HPLC analysis , derivatizing agents that introduce a chromophore or a fluorophore into the amine molecule are particularly useful. thermofisher.com This significantly increases the sensitivity of UV or fluorescence detectors. thermofisher.com Commonly used reagents for derivatizing primary and secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride. nih.govthermofisher.com O-Phthalaldehyde (OPA) is also frequently used, but it primarily reacts with primary amines. nih.govnih.gov Another reagent, 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride), can be used to form fluorescent NBD-amines. epa.gov

For GC analysis , the goal of derivatization is to increase the volatility and reduce the polarity of the amine. nih.gov Silylation is a common method where an active hydrogen on the amine is replaced by a nonpolar trialkylsilyl group. researchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. nih.gov Acylation, which involves the addition of an acyl group, is another effective derivatization procedure for the GC analysis of primary and secondary amines. researchgate.net

The selection of a derivatization strategy is contingent on the specific analytical requirements, including the desired sensitivity and the nature of the sample matrix.

TechniqueDerivatization GoalExample Reagents
HPLC Enhance UV/Fluorescence Detection9-fluorenylmethyl chloroformate (FMOC-Cl) nih.govthermofisher.com, Dansyl chloride nih.gov, 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride) epa.gov
GC Increase Volatility, Reduce PolarityN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) nih.gov, Acylating agents (e.g., trifluoroacetic anhydride) researchgate.net

Computational Chemistry and Theoretical Studies of N Oxolan 2 Ylmethyl Butan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

No specific quantum mechanical calculations for N-(oxolan-2-ylmethyl)butan-1-amine have been found in the reviewed literature. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to determine the molecule's electronic properties.

Hypothetically, a QM study would provide insights into:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Electron Density Distribution: To identify electron-rich and electron-poor regions, indicating potential sites for electrophilic or nucleophilic attack.

Bonding Analysis: Such as Natural Bond Orbital (NBO) analysis, to understand the nature of the chemical bonds (e.g., ionic vs. covalent character, hyperconjugative interactions).

A hypothetical data table for such calculations might look like this:

Table 1: Hypothetical Quantum Mechanical Properties of this compound

Property Calculated Value Method/Basis Set
HOMO Energy Data not available e.g., B3LYP/6-31G*
LUMO Energy Data not available e.g., B3LYP/6-31G*
HOMO-LUMO Gap Data not available e.g., B3LYP/6-31G*

Conformational Analysis and Potential Energy Surface Exploration

There are no published studies on the conformational analysis or the potential energy surface (PES) of this compound. This type of study is fundamental to understanding the molecule's three-dimensional structure and flexibility.

A conformational analysis would involve:

Identifying Rotatable Bonds: Primarily the C-C bonds in the butyl chain and the C-N and C-O bonds connected to the central nitrogen and the oxolane ring.

Scanning the Potential Energy Surface: By systematically rotating these bonds and calculating the energy of each resulting conformation.

Locating Energy Minima: To identify the most stable, low-energy conformations (conformers) of the molecule.

The results would typically be presented as a potential energy diagram, plotting energy versus dihedral angle for key rotations.

Reaction Mechanism Modeling and Transition State Characterization

No information is available regarding the modeling of reaction mechanisms or the characterization of transition states involving this compound. Theoretical studies in this area would focus on specific reactions, for example, its synthesis or its behavior as a reactant in a chemical transformation.

Such a study would aim to:

Propose a Reaction Pathway: Detailing the elementary steps from reactants to products.

Locate Transition State Structures: These are the high-energy structures that connect reactants, intermediates, and products.

Calculate Activation Energies: To predict the feasibility and rate of a reaction.

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide a dynamic view of the molecule's behavior over time.

Key insights from MD simulations would include:

Conformational Flexibility: How the molecule explores different shapes and conformations in a simulated environment (e.g., in a solvent).

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes.

Time-Averaged Properties: Such as average bond lengths, bond angles, and dihedral angles.

In Silico Prediction of Reactivity and Selectivity Profiles

There are no specific in silico predictions of the reactivity and selectivity profiles for this compound in the literature. These predictive studies often use data from quantum mechanical calculations to forecast how a molecule will behave in a reaction.

Predictions could include:

Sites of Reactivity: Using calculated properties like Fukui functions or electrostatic potential maps to predict where the molecule is most likely to react.

Stereoselectivity or Regioselectivity: For reactions where multiple products are possible, predicting which isomer is more likely to form.

Table 2: Table of Compounds Mentioned

Compound Name
This compound

In Vitro Mechanistic Studies of Biological Interactions of N Oxolan 2 Ylmethyl Butan 1 Amine and Analogues

Molecular Interactions with Enzymes and their Inhibition Mechanisms

N-(oxolan-2-ylmethyl)butan-1-amine and its analogues can interact with various enzymes, leading to modulation of their activity. The nature of these interactions is pivotal in understanding their biological effects. For instance, derivatives of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine have been studied for their potential to interfere with tubulin polymerization, a critical process in cell division, suggesting a potential application in cancer therapy. Some derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines.

The mechanism of enzyme inhibition can vary. Some compounds may act as competitive inhibitors, binding to the active site of an enzyme and preventing the substrate from binding. Others might be non-competitive inhibitors, binding to a different site on the enzyme and altering its conformation, which in turn reduces its catalytic efficiency.

Monoamine oxidases (MAOs), which are crucial for the metabolism of amine neurotransmitters, are potential targets for this compound and its analogues. nih.gov The catalytic mechanism of MAOs involves the oxidation of amines. nih.gov Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters like dopamine (B1211576) and serotonin. The interaction with MAOs often involves the deprotonated form of the amine substrate binding to the flavin cofactor within the enzyme's active site. nih.gov

Receptor Binding Profiling and Ligand-Receptor Dynamics

The interaction of this compound and its analogues with various receptors is a key aspect of their pharmacological profile. These compounds can act as agonists or antagonists, depending on their structure and the specific receptor they bind to.

Studies on related compounds have shown that modifications to the chemical structure can significantly alter receptor binding affinity and efficacy. For example, in the development of farnesoid X receptor (FXR) antagonists, replacing a benzoate (B1203000) group with a benzamide (B126) improved stability while only slightly decreasing potency. nih.gov

Elucidation of Cellular Target Interactions at the Molecular Level

Understanding the interaction of this compound and its analogues with cellular targets at a molecular level is crucial for rational drug design. This involves identifying the specific binding sites and the nature of the chemical bonds formed.

For instance, the interaction of ligands with aminergic GPCRs like TAAR1 involves a key ionic bond between the amine of the ligand and a conserved aspartate residue within the receptor's binding pocket. nih.gov The surrounding amino acid residues create a specific microenvironment that determines the ligand's affinity and selectivity.

Computational methods, such as Density Functional Theory (DFT), can be employed to study the structures of these molecules and their interactions with biological targets. biointerfaceresearch.com These studies can provide insights into bond orders, atomic charges, and molecular electrostatic potentials, which are all critical for understanding the behavior of these compounds in a biological system. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Derivation for Rational Design of Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity.

For example, in the development of novel bacterial topoisomerase inhibitors, SAR studies of oxabicyclooctane-linked compounds led to the identification of a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative with improved potency and a broader antibacterial spectrum. nih.gov Similarly, in the design of influenza virus neuraminidase inhibitors, it was found that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. nih.gov Introducing hydrophobic groups into a specific pocket of the enzyme could enhance binding. nih.gov

In the context of this compound, SAR studies would involve modifying the oxolane ring, the butyl chain, and the amine group to understand their contribution to the compound's interaction with its biological targets.

In Vitro Metabolic Fate and Biotransformation Pathways

The metabolic fate of a compound determines its duration of action and potential for producing active or toxic metabolites. In vitro studies using liver microsomes or other enzyme preparations are crucial for elucidating the biotransformation pathways.

Enzymatic Hydrolysis and Oxidation Reactions (e.g., Amine Oxidases)

This compound, being a secondary amine, is susceptible to various metabolic reactions. N-dealkylation, the removal of an alkyl group from an amine, is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process can lead to the formation of primary amines and aldehydes.

Oxidation is another major metabolic route for amines. Monoamine oxidases (MAOs) and cytochrome P450 enzymes can catalyze the oxidation of the carbon alpha to the nitrogen atom, leading to the formation of an iminium intermediate, which can then be hydrolyzed to an aldehyde and a dealkylated amine. nih.govnih.gov For some amines, oxidation can lead to the formation of nitrones. nih.gov

In Vitro Conjugation Metabolism Studies

Conjugation reactions, such as glucuronidation, are a major pathway for the detoxification and elimination of xenobiotics. nih.gov Glucuronidation involves the addition of a glucuronic acid moiety to the parent compound, making it more water-soluble and easier to excrete. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

N-glucuronidation can occur on primary, secondary, and tertiary amines. nih.gov The susceptibility of a compound to N-glucuronidation can vary significantly between species, with humans often exhibiting higher rates than preclinical animal models, largely due to the activity of UGT1A4 and UGT2B10. nih.gov The pyrrolidine (B122466) ring, structurally related to the oxolane ring in the title compound, is a known substrate for N-glucuronidation. hyphadiscovery.com

In vitro studies using human and animal liver microsomes in the presence of UDPGA (uridine diphosphate (B83284) glucuronic acid) can be used to assess the potential for glucuronidation. nih.gov The rate of glucuronidation can significantly impact the oral bioavailability of a compound. nih.gov

Applications of N Oxolan 2 Ylmethyl Butan 1 Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecular Architectures

The structure of N-(oxolan-2-ylmethyl)butan-1-amine, incorporating both a nucleophilic secondary amine and a stable ether linkage within the oxolane ring, theoretically positions it as a valuable building block in the synthesis of more complex molecules. The secondary amine can readily undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the introduction of diverse functionalities.

The tetrahydrofurfuryl group, derived from the bio-renewable precursor furfural (B47365), imparts specific stereochemical and conformational properties to molecules. Although direct studies on this compound are not widely reported, research on analogous N-substituted tetrahydrofurfurylamines demonstrates their utility. For instance, related compounds have been used in the synthesis of heterocyclic systems and as chiral synthons. The oxolane ring can influence the spatial arrangement of substituents, which is a critical aspect in the design of molecules with specific biological or material properties.

Development as a Ligand in Organometallic Catalysis

The nitrogen atom of the secondary amine and the oxygen atom of the oxolane ring in this compound offer potential coordination sites for metal ions. This bidentate N,O-chelation capability is a key feature for ligands used in organometallic catalysis. Such ligands can stabilize metal centers, influence their electronic properties, and create a specific steric environment around the metal, thereby controlling the activity and selectivity of catalytic transformations.

While specific research on the use of this compound as a ligand is not prominent, the broader class of amino-ether ligands has been explored in various catalytic reactions. These include cross-coupling reactions, hydrogenations, and polymerizations. The combination of a soft nitrogen donor and a hard oxygen donor allows for coordination with a wide range of transition metals. The butyl group on the nitrogen atom can also be varied to fine-tune the steric and electronic properties of the resulting metal complex, potentially impacting catalyst performance.

Integration into Polymeric Materials and Specialty Chemicals

The bifunctional nature of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry. The secondary amine can react with electrophilic monomers, such as epoxides or isocyanates, to form polyamines or polyurethanes. The incorporation of the oxolane ring into the polymer backbone could influence properties like thermal stability, solubility, and mechanical strength.

Furthermore, this compound could serve as a precursor for specialty chemicals. For example, its derivatization could lead to the synthesis of surfactants, corrosion inhibitors, or curing agents for epoxy resins. The presence of the ether linkage often imparts desirable properties such as flexibility and improved adhesion in various formulations.

Precursor Role in Medicinal Chemistry Research for Bioactive Scaffold Development

The tetrahydrofuran (B95107) moiety is a common structural motif in a number of biologically active compounds and natural products. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Research on related substituted tetrahydrofurfurylamines has indicated potential as antidepressants and other centrally acting agents. acs.org The secondary amine provides a convenient handle for introducing a wide array of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, acylation or alkylation of the amine can lead to amides, sulfonamides, or tertiary amines, each with distinct physicochemical properties that could modulate biological activity. While direct pharmacological studies on this compound are not readily found, its structural elements are present in molecules investigated for their interaction with various biological systems. acs.org

Future Research Directions and Emerging Avenues for N Oxolan 2 Ylmethyl Butan 1 Amine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of innovative and environmentally conscious synthetic routes for N-(oxolan-2-ylmethyl)butan-1-amine is a key area of future research. Current efforts are focused on moving away from traditional, often harsh, chemical processes towards more sustainable alternatives. A promising strategy involves the use of one-pot, three-component Betti reactions, which can streamline the synthesis process by combining naphthalen-2-ol, a heteroaryl aldehyde, and a 6-substituted-benzo[d]thiazol-2-amine at elevated temperatures without the need for a solvent. nih.gov This approach not only increases efficiency but also minimizes waste. nih.gov

Furthermore, the aza-Michael addition reaction presents another viable and efficient pathway. mdpi.com This method has been successfully employed for the synthesis of various heterocyclic amino acid derivatives and could be adapted for the production of this compound. mdpi.com The use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in these reactions has shown to be effective. mdpi.com

Future research will likely focus on optimizing these methods and exploring new catalytic systems, including biocatalysis, to further enhance the sustainability and efficiency of the synthesis of this compound and its derivatives.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. Advanced spectroscopic techniques are at the forefront of this endeavor. Techniques such as in-line UV/Visible, Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy are becoming increasingly important for monitoring bioprocesses and can be adapted for the synthesis of this compound. mdpi.comresearchgate.net These methods offer non-destructive and non-invasive analysis, allowing for the continuous tracking of reactants, intermediates, and products without the need for sample extraction. mdpi.comresearchgate.net

Two-dimensional infrared (2D-IR) spectroscopy and time-resolved infrared (TRIR) spectroscopy offer even deeper insights into reaction dynamics, providing detailed information about molecular interactions and structural changes on ultrafast timescales. numberanalytics.com The integration of these spectroscopic techniques with microfluidics and lab-on-a-chip devices allows for the study of reactions on a miniature scale, reducing sample consumption and accelerating analysis. numberanalytics.com

Future work will likely involve the development of more sophisticated and cost-effective spectroscopic tools, coupled with advanced data analysis methods, to provide a comprehensive understanding of the synthetic pathways leading to this compound.

Integration of Machine Learning and AI in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. mdpi.comnih.govresearchgate.net These powerful computational tools can be leveraged to accelerate the design and discovery of novel molecules with desired properties. mdpi.comresearchgate.net In the context of this compound, AI and ML algorithms can be used to predict its physicochemical properties, biological activities, and potential synthetic routes. mdpi.comyoutube.com

The use of physics-informed machine learning, which incorporates principles of quantum mechanics, can further enhance the accuracy of property predictions. mdpi.comresearchgate.net High-throughput quantum mechanical calculations, such as density functional theory (DFT), can generate vast amounts of data to train these models. mdpi.com This integrated approach holds immense promise for the rational design of new analogues of this compound with tailored functionalities. mdpi.comresearchgate.net

Deeper Elucidation of In Vitro Mechanistic Pathways and Molecular Targets

Understanding the precise mechanisms by which this compound interacts with biological systems is fundamental to unlocking its full therapeutic or industrial potential. Future research will focus on detailed in vitro studies to identify its molecular targets and elucidate the downstream signaling pathways it modulates.

While specific in vitro data for this compound is not yet available, general methodologies for such investigations are well-established. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and various cellular and biochemical assays will be instrumental in identifying binding partners and characterizing the functional consequences of these interactions.

A common strategy in molecular design that could be applied here is the introduction of heterocyclic moieties to enhance biological properties. nih.gov By creating a library of this compound derivatives with systematic structural modifications, researchers can perform structure-activity relationship (SAR) studies to pinpoint the key structural features responsible for its biological effects.

Development of this compound as a Probe for Biochemical Processes

The unique chemical structure of this compound makes it a potential candidate for development as a molecular probe to investigate various biochemical processes. By attaching fluorescent tags or other reporter groups to the molecule, researchers can visualize its distribution and interactions within living cells or complex biological mixtures.

The development of such probes would be guided by the insights gained from mechanistic studies. Once a specific molecular target is identified, this compound can be functionalized to create highly specific probes for studying the function and dynamics of that target. This approach could be particularly valuable for investigating processes where the target's activity is difficult to measure using conventional methods.

The integration of advanced spectroscopic techniques with these molecular probes will provide a powerful toolkit for real-time monitoring of biochemical events at the molecular level, opening up new avenues for understanding complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.